2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride

Catalog No.
S548171
CAS No.
481724-82-7
M.F
C19H25Cl2N7
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chloropheny...

CAS Number

481724-82-7

Product Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride

Molecular Formula

C19H25Cl2N7

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1

InChI Key

GDCXPZPXAWTYJM-LDXVYITESA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CGP 74514A, CGP-74514A, CGP74514A, N(2)-(2-aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl

Description

The exact mass of the compound CGP-74514A hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGP-74514A hydrochloride is a small molecule inhibitor of Cyclin-dependent kinase 1 (CDK1) []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. CGP-74514A has been investigated for its potential as an anticancer agent due to its ability to disrupt cell cycle progression in cancer cells [, ].

Mechanism of Action

CGP-74514A inhibits the activity of CDK1 by binding to the ATP-binding pocket of the enzyme []. This prevents CDK1 from phosphorylating its substrates, which are essential for various cell cycle events such as G1/S transition and mitosis []. Studies have shown that CGP-74514A treatment leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride, commonly referred to as CGP-74514A hydrochloride, is a synthetic compound belonging to the class of purine derivatives. Its molecular formula is C19H25ClN7, and it has a molar mass of approximately 385.89 g/mol. The compound features a complex structure that includes an ethyl group, a chlorophenyl group, and an aminocyclohexyl moiety, which contribute to its pharmacological properties.

Typical of purine derivatives. These include:

  • Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
  • Hydrolysis: The amine groups may undergo hydrolysis under acidic or basic conditions.
  • Redox Reactions: The nitrogen atoms in the purine ring can participate in redox reactions, affecting the compound's stability and reactivity.

CGP-74514A hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cell proliferation. This makes it a candidate for therapeutic applications in treating various cancers and other proliferative diseases. Studies have shown that it effectively inhibits p34 cdc2/cyclin B kinase activity, which is crucial in cell cycle regulation .

The synthesis of 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride typically involves the following steps:

  • Formation of the Purine Core: Starting from readily available purine precursors, the core structure is synthesized through condensation reactions.
  • Introduction of Functional Groups: The aminocyclohexyl and chlorophenyl groups are introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high yield and purity of the final product.

CGP-74514A hydrochloride has potential applications in:

  • Cancer Therapy: Due to its inhibitory effects on cell cycle kinases, it is being investigated for its efficacy in treating various cancers.
  • Research: It serves as a tool compound for studying kinase signaling pathways and their roles in cellular processes.

Interaction studies have revealed that CGP-74514A hydrochloride can modulate various signaling pathways by inhibiting specific kinases. These interactions can lead to alterations in cell cycle progression and apoptosis, making it a valuable compound for understanding cancer biology and developing targeted therapies.

Several compounds share structural similarities with 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CGP-74514APurine base with chlorophenyl and cyclohexyl groupsSpecific inhibition of p34 cdc2 kinase
CimetidineImidazole derivative with antiulcer propertiesPrimarily acts as an H2 receptor antagonist
NiclosamideChlorobenzamide derivativeAntiparasitic agent with distinct mechanism
RosiglitazoneThiazolidinedione derivativePrimarily used for diabetes management

CGP-74514A hydrochloride is unique due to its specific action on cell cycle regulation through kinase inhibition, distinguishing it from other compounds that may target different pathways or receptors.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

421.1548492 g/mol

Monoisotopic Mass

421.1548492 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Larsson DE, Hassan SB, Oberg K, Granberg D. The cytotoxic effect of emetine and CGP-74514A studied with the hollow fiber model and ArrayScan assay in neuroendocrine tumors in vitro. Anticancer Agents Med Chem. 2012 Sep;12(7):783-90. PubMed PMID: 22263790.

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